molecular formula C12H10N2O2 B15073013 4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-65-4

4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B15073013
CAS No.: 1346686-65-4
M. Wt: 214.22 g/mol
InChI Key: KMBQINANGSAPFM-UHFFFAOYSA-N
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Description

4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a heteroaromatic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, catalysis, and material science. The unique structure of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, which includes a methyl group and a carboxylic acid group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of one pyridine is coupled with a halogenated derivative of another pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of bipyridine derivatives, including 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, catalysis, and electron transfer processes. The molecular targets include metal centers in enzymes and catalytic systems, where the bipyridine ligand facilitates electron transfer and stabilizes reactive intermediates .

Comparison with Similar Compounds

Properties

CAS No.

1346686-65-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-14-11(4-8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16)

InChI Key

KMBQINANGSAPFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CN=C2)C(=O)O

Origin of Product

United States

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